2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide
Overview
Description
2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide is a compound belonging to the benzimidazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 2-(1h-benzo[d]imidazol-2-yl)ethanethioamide, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its various biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected, leading to downstream effects that contribute to its therapeutic potential .
Result of Action
It is suggested that the compound’s interaction with its targets leads to changes at the molecular and cellular levels that result in its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide typically involves the reaction of 1,2-phenylenediamine with various reagents. One common method is the reaction of 1,2-phenylenediamine with ethyl cyanoacetate, followed by refluxing for several hours . Another method involves the use of substituted 4-oxothiazolidin-3-yl acetamides, which are synthesized and characterized by physicochemical and spectral means .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioamide group to other functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole ring or the thioamide group.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve refluxing in organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown antimicrobial activity against various bacterial and fungal strains.
Industry: Its derivatives are used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[D]imidazol-2-YL)ethanamine: This compound is structurally similar but lacks the thioamide group.
2-(1H-Benzo[D]imidazol-2-YL)ethanamine hydrochloride: This is the hydrochloride salt form of the ethanamine derivative.
N-(2-(1H-Benzo[D]imidazol-2-YL)phenyl)substituted formimidoyl: This compound has a substituted formimidoyl group instead of the thioamide group.
Uniqueness
2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURXFMBQTXIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407119 | |
Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61689-98-3 | |
Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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